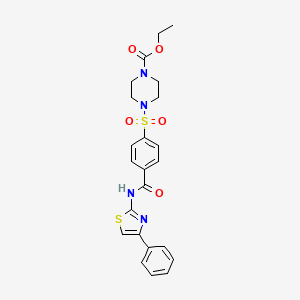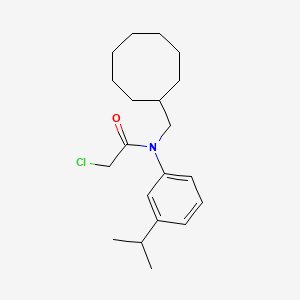
2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide, also known as CCPA, is a synthetic compound that has been widely used in scientific research applications. CCPA is a selective A1 adenosine receptor agonist, which means that it binds to and activates A1 adenosine receptors in the body. A1 adenosine receptors are found in various tissues and organs, including the brain, heart, and immune system, and play important roles in regulating physiological functions such as heart rate, blood pressure, and inflammation.
作用機序
2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide exerts its effects by binding to and activating A1 adenosine receptors in the body. Activation of A1 adenosine receptors leads to a cascade of intracellular signaling events that ultimately result in various physiological effects. For example, activation of A1 adenosine receptors in the heart leads to a decrease in heart rate and cardiac output, while activation in the brain leads to sedation and analgesia.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in various tissues and organs. For example, this compound has been shown to inhibit the release of pro-inflammatory cytokines from immune cells, which may contribute to its anti-inflammatory effects. It has also been shown to modulate the activity of ion channels in the heart, which may contribute to its antiarrhythmic effects.
実験室実験の利点と制限
One of the main advantages of using 2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide in lab experiments is its high selectivity for A1 adenosine receptors. This allows researchers to specifically target these receptors and study their effects in isolation. However, one limitation of using this compound is its relatively low potency compared to other A1 adenosine receptor agonists. This may limit its usefulness in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide. One area of interest is its potential use as a neuroprotective agent in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an anti-inflammatory agent in various autoimmune and inflammatory diseases. Finally, further research is needed to fully understand the molecular mechanisms underlying its effects, which may lead to the development of more potent and selective A1 adenosine receptor agonists.
合成法
2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide can be synthesized through a multistep process that involves the reaction of several chemical intermediates. The first step involves the reaction of 3-isobutylphenol with chloroacetyl chloride to form 3-(chloroacetyl)isobutylbenzene. This intermediate is then reacted with cyclooctylmagnesium bromide to form 3-(cyclooctylmethyl)isobutylbenzene. Finally, the target compound this compound is obtained by reacting 3-(cyclooctylmethyl)isobutylbenzene with 2-chloroacetamide.
科学的研究の応用
2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases and conditions. For example, this compound has been shown to have neuroprotective effects in animal models of cerebral ischemia and traumatic brain injury. It has also been investigated as a potential treatment for cardiac arrhythmias, asthma, and inflammatory bowel disease.
特性
IUPAC Name |
2-chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClNO/c1-16(2)18-11-8-12-19(13-18)22(20(23)14-21)15-17-9-6-4-3-5-7-10-17/h8,11-13,16-17H,3-7,9-10,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVQZIZDTLHOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N(CC2CCCCCCC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

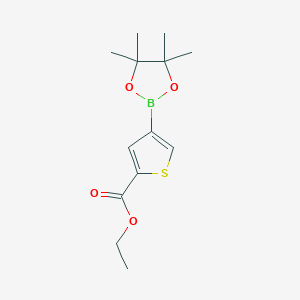
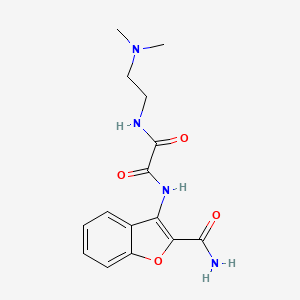
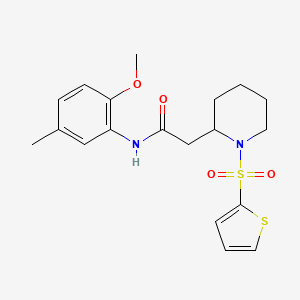
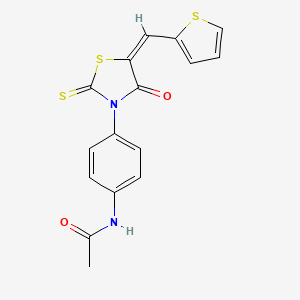
![2-chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B2655545.png)
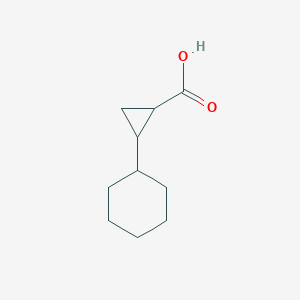
![(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2655548.png)

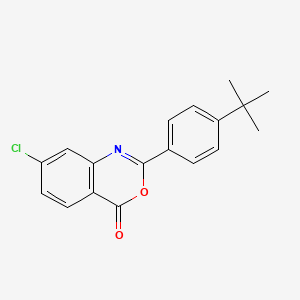
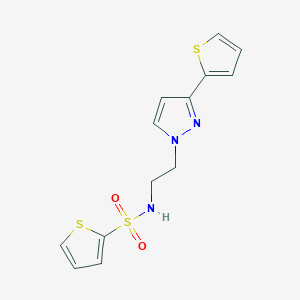
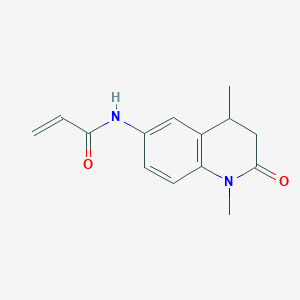
![2,4-dichloro-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2655557.png)
